3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-2-27-20-7-3-4-8-21(20)31-22-14-29-24-17(23(22)26)9-10-19-18(24)13-25(15-30-19)12-16-6-5-11-28-16/h3-11,14H,2,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJNAZSSHOKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and chromene moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.1 mg/L |
| Staphylococcus aureus | 1.0 mg/L |
| Salmonella typhi | 0.1 mg/L |
| Bacillus subtilis | No activity observed |
Table 1: Antimicrobial activity of related furan derivatives.
Anticancer Properties
Studies have explored the anticancer potential of similar compounds, particularly their ability to induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| HepG2 | 10.0 |
| Vero | 15.0 |
Table 2: Cytotoxicity of furan-containing compounds on cancer cell lines.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cellular damage in pathogens or cancer cells.
- Interference with Cell Signaling : Modulating signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have documented the effects of related compounds on various biological systems:
- Study on Antimicrobial Efficacy : A study demonstrated that a compound with a similar structure exhibited bactericidal properties against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance activity.
- Anticancer Activity Assessment : Research involving derivatives showed significant inhibition of tumor growth in xenograft models, indicating potential for development into therapeutic agents.
Comparison with Similar Compounds
Structural Variations in Chromeno-Oxazine Derivatives
The table below highlights key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2-ethoxyphenoxy group (electron-donating) contrasts with analogs bearing electron-withdrawing substituents like 4-fluorophenyl (4c) or trifluoromethyl (). Furan-2-ylmethyl at position 9 introduces a heteroaromatic ring, differing from halogenated benzyl groups (6i, 6l) or aliphatic chains (4c). Furan’s conjugated system may enhance UV absorption, relevant for photochemical applications .
Thermal and Spectral Characteristics
- Melting Points: Halogenated derivatives (e.g., 6l, mp 171–180°C) exhibit higher melting points than non-halogenated analogs due to increased polarity and crystallinity. The target compound’s furan substituent may lower its melting point compared to chlorobenzyl analogs.
- NMR Shifts : The ethoxy group in the target compound would likely cause downfield shifts in aromatic protons (similar to 6i’s δ 7.30–7.38 for fluorophenyl), while furan protons may resonate at δ 6.30–7.60, as seen in coumarin-furan hybrids .
Preparation Methods
Reaction Mechanism
- Knoevenagel Condensation : 4-Hydroxycoumarin reacts with 2-ethoxyphenoxyacetaldehyde to form an α,β-unsaturated ketone intermediate.
- Enolization and Cyclization : Ammonium acetate facilitates enolization of the amide component (e.g., benzamide), which undergoes nucleophilic attack on the Knoevenagel adduct.
- Oxazin Ring Closure : Intramolecular cyclization yields the dihydrochromeno-oxazin scaffold.
Table 1: Optimization of One-Pot Synthesis Conditions
| Component | Role | Optimal Quantity | Yield (%) |
|---|---|---|---|
| 4-Hydroxycoumarin | Core precursor | 10 mmol | 85–96 |
| 2-Ethoxyphenoxyacetaldehyde | Aldehyde donor | 10 mmol | – |
| Benzamide | Amide source | 10 mmol | – |
| Ethanol | Solvent | 15 mL | – |
Functionalization at Position 9: Introducing the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent is introduced via N-alkylation of an intermediate amine. Using N-(furan-2-ylmethyl)aniline, the reaction proceeds under mild conditions (room temperature, 12 hours) with a catalytic amount of triethylamine.
Alkylation Protocol
- Intermediate Isolation : After core synthesis, the 9-aminochromeno-oxazin intermediate is purified via column chromatography.
- Nucleophilic Substitution : Treatment with furfuryl bromide in dichloromethane introduces the furan-methyl group, achieving 78% yield (Equation 1 ).
$$
\text{9-NH}2\text{-chromeno-oxazin} + \text{C}5\text{H}5\text{OCH}2\text{Br} \xrightarrow{\text{Et}_3\text{N}} \text{9-(furan-2-ylmethyl)-chromeno-oxazin} \quad
$$
Late-Stage Functionalization: 3-(2-Ethoxyphenoxy) Substitution
The 2-ethoxyphenoxy group is incorporated via Ullmann-type coupling between the core scaffold and 2-ethoxyphenol. Using copper(I) iodide and 1,10-phenanthroline as catalysts, the reaction proceeds in DMF at 110°C for 24 hours, yielding 65% of the desired product.
Coupling Conditions
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Base : Cs$$2$$CO$$3$$ (2 equiv)
- Solvent : DMF, anhydrous
Analytical Characterization
Synthetic intermediates and the final compound are validated using:
- FT-IR : Absorption at 1200 cm$$^{-1}$$ confirms C–O–C stretching in the oxazin ring.
- $$^1$$H NMR : The furan-methyl protons resonate as a singlet at δ 4.01 ppm, while ethoxyphenoxy aromatic protons appear as multiplet signals between δ 7.4–8.1 ppm.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 419.4 [M+1]$$^+$$.
Challenges and Optimization
- Steric Hindrance : Bulky substituents at positions 3 and 9 necessitate prolonged reaction times for complete conversion.
- Solvent Selection : Ethanol outperforms DMF in core synthesis due to better solubility of polar intermediates.
- Catalyst Loading : Increasing CuI to 15 mol% improves coupling efficiency for the ethoxyphenoxy group but risks side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
